molecular formula C22H16ClNO4 B13472349 4-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid

4-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid

Cat. No.: B13472349
M. Wt: 393.8 g/mol
InChI Key: FETUUUCJPDVUGC-UHFFFAOYSA-N
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Description

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid typically involves the protection of the amino group with the Fmoc group. This is achieved through a reaction between the amino compound and fluorenylmethoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure high purity and yield. The use of automated synthesizers and reactors helps in scaling up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Hydrolysis: The Fmoc group can be removed under basic conditions to yield the free amino compound.

    Coupling Reactions: It can participate in peptide coupling reactions to form peptide bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.

    Hydrolysis: Typically carried out using piperidine in an organic solvent.

    Coupling Reactions: Reagents like carbodiimides (e.g., DCC) and additives like HOBt are used to facilitate peptide bond formation.

Major Products Formed

    Substitution Reactions: Products vary depending on the nucleophile used.

    Hydrolysis: The primary product is the free amino compound.

    Coupling Reactions: Peptides with the Fmoc group still attached, which can be further deprotected.

Scientific Research Applications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid is widely used in scientific research, particularly in:

    Chemistry: As a building block in the synthesis of complex organic molecules.

    Biology: In the synthesis of peptides and proteins for biological studies.

    Medicine: For the development of peptide-based drugs and therapeutic agents.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid primarily involves its role as a protecting group. The Fmoc group protects the amino group during chemical reactions, preventing unwanted side reactions. The protecting group can be selectively removed under basic conditions, allowing for the subsequent functionalization of the amino group.

Comparison with Similar Compounds

Similar Compounds

  • 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
  • 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-sulfophenyl)propanoic acid
  • N-[(9H-Fluoren-9-ylmethoxy)carbonyl]alanine

Uniqueness

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-chlorobenzoic acid is unique due to the presence of the chlorine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis and peptide chemistry.

Properties

Molecular Formula

C22H16ClNO4

Molecular Weight

393.8 g/mol

IUPAC Name

3-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid

InChI

InChI=1S/C22H16ClNO4/c23-19-11-13(21(25)26)9-10-20(19)24-22(27)28-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,24,27)(H,25,26)

InChI Key

FETUUUCJPDVUGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)Cl

Origin of Product

United States

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